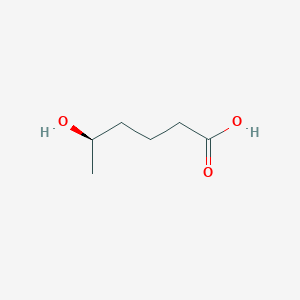

(5R)-5-hydroxyhexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5R-Hydroxy-hexanoic acid, also known as (5R)-5-hydroxycaproic acid or (5R)-5-hydroxyhexanoate, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. 5R-Hydroxy-hexanoic acid is soluble (in water) and a weakly acidic compound (based on its pKa). 5R-Hydroxy-hexanoic acid has been primarily detected in urine. Within the cell, 5R-hydroxy-hexanoic acid is primarily located in the cytoplasm and adiposome. 5R-Hydroxy-hexanoic acid participates in a number of enzymatic reactions. In particular, 5R-hydroxy-hexanoic acid can be biosynthesized from hexanoic acid. 5R-Hydroxy-hexanoic acid can also be converted into ascr#12 and icas#12.

(5R)-5-hydroxyhexanoic acid is an (omega-1)-hydroxy fatty acid that is caproic acid in which the 5-pro-R hydrogen is replaced by a hydroxy group. It is a medium-chain fatty acid and an (omega-1)-hydroxy fatty acid. It derives from a hexanoic acid.

Applications De Recherche Scientifique

Biochemical and Metabolic Applications

1.1 Role in Metabolism

(5R)-5-hydroxyhexanoic acid is primarily produced through the metabolism of medium-chain triglycerides (MCTs). It serves as a metabolite in humans and has been linked to several metabolic processes:

- Fatty Acid Oxidation : It is involved in the beta-oxidation pathway, where it acts as a substrate for acyl-CoA dehydrogenase, facilitating the oxidation of fatty acids and contributing to energy production .

- Biomarker for Renal Function : Studies have shown that lower concentrations of this compound are associated with an increased risk of early renal functional decline in patients with type 2 diabetes .

Table 1: Metabolic Roles of this compound

| Function | Description |

|---|---|

| Fatty Acid Oxidation | Substrate for acyl-CoA dehydrogenase |

| Biomarker for Kidney Health | Indicator of early renal functional decline |

| Metabolite of MCTs | Produced during the metabolism of medium-chain triglycerides |

Medical Applications

2.1 Predictive Biomarker for Diseases

Research has identified this compound as a significant predictor of early renal functional decline in diabetic patients. A cohort study reported an area under the curve (AUC) of 0.806 for its predictive ability, indicating strong diagnostic potential .

Case Study: Renal Function Decline

- Study Findings : In a study involving patients with type 2 diabetes and microalbuminuria, concentrations of this compound were significantly higher in those maintaining stable renal function compared to those experiencing decline . This suggests its utility as a biomarker for monitoring kidney health.

Industrial Applications

3.1 Synthesis of Biodegradable Polymers

This compound is utilized in the production of biodegradable polymers. Its unique structure allows it to participate in specific reactions that are advantageous for creating environmentally friendly materials .

Table 2: Industrial Applications

| Application | Description |

|---|---|

| Biodegradable Polymers | Used as an intermediate in synthesizing environmentally friendly materials |

| Organic Synthesis | Serves as a chiral building block in organic synthesis |

Synthetic Chemistry Applications

The compound's derivatives are valuable chiral building blocks in organic synthesis. For example, derivatives such as lactones derived from this compound are used to synthesize complex natural products and pharmaceuticals .

Case Study: Synthesis Routes

- Synthetic Pathways : Research highlights the synthesis of various compounds using this compound derivatives, including key intermediates for natural products like sperabillin A and C .

Analyse Des Réactions Chimiques

Esterification Reactions

The carboxylic acid group undergoes standard esterification reactions with alcohols. A documented method uses acidic catalysis (H₂SO₄) or coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) to form esters. For example:

5R 5 Hydroxyhexanoic acid+R OHH+ 5R 5 Hydroxyhexanoate ester+H2O

Lactone Formation

Intramolecular esterification occurs under dehydrating conditions (e.g., heat or molecular sieves), forming a δ-lactone due to the five-carbon separation between the hydroxyl and carboxylic acid groups:

5R 5 Hydroxyhexanoic acidΔ 5R 5 Hexanolide+H2O

Oxidation Reactions

The secondary alcohol group at the 5-position can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC), yielding 3-oxohexanoic acid derivatives:

5R 5 Hydroxyhexanoic acidPCC3 Oxohexanoic acid

Metabolic Pathways

As a medium-chain fatty acid derivative, (5R)-5-hydroxyhexanoic acid participates in:

-

β-Oxidation : Catalyzed by acyl-CoA dehydrogenases, though the hydroxyl group may slow this process compared to unmodified fatty acids .

-

Conjugation Reactions : Glucuronidation via UDP-glucuronosyltransferases, enhancing water solubility for excretion .

Enzymatic Modifications

Studies suggest interactions with:

-

Hydroxyacid dehydrogenases : Potential stereospecific oxidation/reduction at the 5-position.

-

Esterases : Hydrolysis of ester derivatives back to the free acid form.

Comparative Reaction Data

| Reaction Type | Reagents/Conditions | Product | Key Feature |

|---|---|---|---|

| Esterification | H₂SO₄, R-OH, reflux | Alkyl 5-hydroxyhexanoate | Retains stereochemistry at C5 |

| Lactonization | Toluene, 110°C, 4Å MS | (5R)-5-Hexanolide | Six-membered lactone formation |

| Oxidation | PCC, CH₂Cl₂, rt | 3-Oxohexanoic acid | Ketone formation at C3 |

Propriétés

Numéro CAS |

83972-61-6 |

|---|---|

Formule moléculaire |

C6H12O3 |

Poids moléculaire |

132.16 g/mol |

Nom IUPAC |

(5R)-5-hydroxyhexanoic acid |

InChI |

InChI=1S/C6H12O3/c1-5(7)3-2-4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 |

Clé InChI |

YDCRNMJQROAWFT-RXMQYKEDSA-N |

SMILES |

CC(CCCC(=O)O)O |

SMILES isomérique |

C[C@H](CCCC(=O)O)O |

SMILES canonique |

CC(CCCC(=O)O)O |

Description physique |

Solid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.